molecular formula C18H16Cl2N4O2S B6132414 N-(2,4-dichlorophenyl)-N'-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

N-(2,4-dichlorophenyl)-N'-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B6132414
M. Wt: 423.3 g/mol
InChI Key: ZUQWSNSRVPCSHF-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dichlorophenyl)-N’-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea” is a complex organic molecule. It contains a urea group (NH-CO-NH), a thiadiazole ring (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two chlorine atoms attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dichlorophenyl and dimethylphenoxy groups could influence the overall shape of the molecule and its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The presence of the urea group, the thiadiazole ring, and the dichlorophenyl and dimethylphenoxy groups could all influence how this compound reacts with other substances .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. For example, it could be studied for potential applications in medicine, agriculture, or materials science .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2S/c1-10-3-4-11(2)15(7-10)26-9-16-23-24-18(27-16)22-17(25)21-14-6-5-12(19)8-13(14)20/h3-8H,9H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQWSNSRVPCSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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